1-Chloromethyl-2,4-diisocyanatobenzene
Description
Contextualizing Multifunctional Isocyanates in Contemporary Polymer Science
Isocyanates are a class of organic compounds defined by the highly reactive functional group -N=C=O. wikipedia.org Their significance in contemporary polymer science is immense, primarily serving as essential building blocks for polyurethane-based materials. patsnap.comdoxuchem.com Diisocyanates, which contain two isocyanate groups, are the cornerstone of this field. When reacted with polyols (compounds with multiple hydroxyl groups), they form the urethane (B1682113) linkages that constitute the backbone of polyurethane polymers. wikipedia.orgrsc.org This polymerization reaction is a polyaddition process that is highly efficient and versatile, allowing for the creation of a vast array of materials. acs.org
The properties of the resulting polyurethane can be precisely controlled by selecting the specific type of isocyanate and polyol. rsc.org Aromatic isocyanates, such as Methylene Diphenyl Diisocyanate (MDI) and Toluene (B28343) Diisocyanate (TDI), are known for their high reactivity and are typically used to produce rigid foams, coatings, and adhesives. youtube.compatsnap.com Aliphatic isocyanates, on the other hand, offer better UV stability and are preferred for outdoor applications. patsnap.com The versatility of isocyanate chemistry enables the production of materials ranging from flexible foams for furniture, rigid foams for insulation, and durable elastomers to high-performance coatings and adhesives used across the automotive, construction, and biomedical industries. patsnap.comdoxuchem.com The continuous development of multifunctional isocyanates allows for the synthesis of polymers with advanced properties like enhanced thermal stability, chemical resistance, and specific functionalities. acs.orgresearchgate.net
Academic Rationale for Investigating 1-Chloromethyl-2,4-diisocyanatobenzene's Unique Reactivity
The academic interest in this compound stems from its distinctive molecular architecture, which combines two different types of reactive functional groups. The compound features two isocyanate (-NCO) groups and one chloromethyl (-CH2Cl) group. This trifunctionality provides a unique platform for complex polymer synthesis.
The two isocyanate groups exhibit the characteristic high reactivity of isocyanates towards nucleophiles. wikipedia.org They readily react with alcohols to form urethanes and with amines to form ureas, enabling the formation of polymer backbones. wikipedia.orgnoaa.gov The reactivity of these groups allows for polymerization under relatively mild conditions.
The uniqueness of this compound lies in the presence of the chloromethyl group, which offers an additional, orthogonal reaction pathway. The chloromethyl group is a reactive alkyl halide site susceptible to nucleophilic substitution reactions. This allows for a secondary stage of chemical modification, separate from the primary polymerization via the isocyanate groups. For instance, after the polyurethane or polyurea backbone is formed, the pendant chloromethyl groups can be used to graft other molecules onto the polymer chain, introduce cross-linking sites, or to anchor the polymer to a surface. This dual reactivity is a key rationale for its investigation, as it enables the design of functional polymers where the backbone provides structural properties while the side-chain modifications impart specific chemical or physical functions. usm.edursc.org
Overview of Key Research Domains in this compound Chemistry
The unique trifunctional nature of this compound makes it a valuable monomer in several key research domains focused on creating advanced functional materials.
Synthesis of Functionalized and Graft Polymers: A primary research application is the synthesis of polymers with precisely located functional groups. The chloromethyl group serves as a versatile handle for post-polymerization modification. Researchers can first create a linear polyurethane or polyurea and then use the pendant chloromethyl sites to attach a wide variety of functional molecules, including fluorescent dyes, bioactive compounds, or other polymer chains to create graft copolymers. This approach allows for the development of materials for specialized applications such as sensors, drug delivery systems, and advanced coatings. rsc.orgnjit.edu
Development of Cross-linked Networks and Branched Polymers: The third reactive site on the monomer can be utilized to induce cross-linking. By reacting the chloromethyl group with suitable cross-linking agents after the initial polymerization, a three-dimensional polymer network can be formed. This leads to materials with enhanced mechanical strength, thermal stability, and solvent resistance compared to their linear counterparts. The controlled introduction of branching and cross-linking is crucial in the design of thermosetting plastics, hydrogels, and high-performance elastomers.
Surface Modification and Adhesion Promotion: The chloromethyl group can be used to covalently bond the polymer to various substrates. In the field of coatings and adhesives, this functionality can significantly improve adhesion to surfaces that possess nucleophilic groups (e.g., hydroxyls or amines on metal oxides or other polymers). By forming a strong chemical bond between the coating and the substrate, the durability and performance of the material can be substantially enhanced. This is a critical area of research for developing advanced protective coatings for aerospace, marine, and electronic applications. usm.edu
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 51979-57-8 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₉H₅ClN₂O₂ | sigmaaldrich.comchemspider.com |
| Molecular Weight | 208.60 g/mol | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Boiling Point | 152-155 °C at 11 mmHg | sigmaaldrich.com |
| Density | 1.362 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.596 | sigmaaldrich.com |
| Flash Point | 113 °C (closed cup) | sigmaaldrich.comsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2,4-diisocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-4-7-1-2-8(11-5-13)3-9(7)12-6-14/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJLEYPRGLFMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)N=C=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369846 | |
| Record name | 1-Chloromethyl-2,4-diisocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51979-57-8 | |
| Record name | 1-Chloromethyl-2,4-diisocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloromethyl-2,4-diisocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of 1 Chloromethyl 2,4 Diisocyanatobenzene
Precursor Synthesis and Intermediate Chemical Transformations
The immediate precursor for the synthesis of 1-Chloromethyl-2,4-diisocyanatobenzene is Toluene-2,4-diisocyanate (TDI). The industrial production of TDI is a well-established, multi-step process that begins with toluene (B28343). wikipedia.orglookchem.com
The synthesis pathway for TDI involves three primary stages:
Nitration of Toluene: Toluene is first nitrated using a nitrating acid to produce dinitrotoluene (DNT). This reaction typically yields a mixture of isomers, with the 2,4- and 2,6-dinitrotoluene (B127279) isomers being the most prevalent, often in an 80:20 ratio. lookchem.com
Hydrogenation of Dinitrotoluene: The DNT mixture is then catalytically hydrogenated to produce toluenediamine (TDA). This reduction step converts the nitro groups (-NO₂) into primary amine groups (-NH₂). Common catalysts for this process include Raney nickel or palladium. lookchem.commetu.edu.tr The resulting product is a mixture of 2,4- and 2,6-toluenediamine isomers.
Phosgenation of Toluenediamine: The final step in TDI production is the phosgenation of the TDA mixture. TDA is reacted with phosgene (B1210022) (COCl₂) to convert the amine groups into isocyanate groups (-NCO), yielding the TDI product. wikipedia.orgatamanchemicals.com This reaction also produces hydrogen chloride (HCl) as a significant byproduct. wikipedia.org The raw TDI is then purified through distillation. wikipedia.orglookchem.com
Phosgenation and Non-Phosgenation Routes for Isocyanate Formation
The conversion of amine precursors to isocyanates is a critical transformation in this synthetic pathway. Historically and industrially, phosgenation has been the dominant method, but alternative, non-phosgene routes are an area of active research.
Phosgenation Routes: The reaction of toluenediamine (TDA) with phosgene is the conventional method for producing TDI, the precursor to this compound. lookchem.comatamanchemicals.com The process, often termed 'base phosgenation', involves reacting the free amine with phosgene in a solvent like o-dichlorobenzene. lookchem.com The reaction proceeds in two steps: an initial reaction at low temperatures (0-50°C) forms carbamoyl (B1232498) chlorides and amine hydrochlorides, followed by a high-temperature reaction (170-185°C) with additional phosgene to form the final diisocyanate. lookchem.com Another variation involves converting the TDA into a hydrochloride salt suspension before reacting it with phosgene at elevated temperatures. lookchem.com
Non-Phosgenation Routes: Due to the hazardous nature of phosgene, significant effort has been dedicated to developing phosgene-free synthetic routes for isocyanates. These methods aim to provide safer and potentially more environmentally benign alternatives. Key non-phosgene strategies include:
Catalytic Carbonylation: The catalytic carbonylation of aromatic nitro compounds or amines presents a promising alternative. lookchem.comresearchgate.net For instance, the oxidative carbonylation of toluene-2,4-diamine (TDA) using methyl formate (B1220265) as a carbonyl source has been explored. researchgate.net
Reaction with Diorganocarbonates: Another approach involves reacting organic formamides with diorganocarbonates, followed by thermolysis of the resulting intermediate to yield the isocyanate. google.com This method has been investigated for producing various aryl isocyanates and offers the potential for high yields and efficient byproduct recycling. google.com
Photochlorination of Toluene-2,4-diisocyanate to this compound
The conversion of Toluene-2,4-diisocyanate (TDI) to this compound is achieved through a free-radical photochlorination reaction. chimia.ch This process targets the selective chlorination of the methyl group (a side-chain) on the TDI molecule, initiated by ultraviolet light. chimia.chwikipedia.org
Controlling the reaction conditions is paramount to maximize the yield of the desired side-chain chlorinated product while minimizing the formation of unwanted byproducts. chimia.chrsc.org The primary challenge lies in achieving high selectivity for side-chain chlorination over competing ring chlorination. chimia.chresearchgate.net
Key reaction parameters include:
Temperature: The reaction is typically conducted at elevated temperatures. A study utilizing a microreactor performed the chlorination at 130 °C. chimia.ch
Molar Ratio: The ratio of TDI to chlorine is a critical variable that influences conversion and selectivity. Experiments have been conducted with molar ratios of TDI:Cl₂ ranging from 2:1 to 1:2. chimia.ch
Light Source: A mercury high-pressure lamp is a common irradiation source for initiating the free-radical chain reaction. chimia.ch
Reactor Type: The choice of reactor has a profound impact on selectivity. Microreactors have been shown to dramatically improve performance compared to conventional batch reactors. chimia.chresearchgate.net
Selectivity is enhanced by creating conditions that favor the free-radical substitution on the methyl group. Advanced techniques for selectivity control include:
Microreactor Technology: The high surface-area-to-volume ratio in microreactors enhances mass transfer between the gas (chlorine) and liquid (TDI) phases, leading to more controlled reaction conditions and significantly higher selectivity for the desired product. chimia.chresearchgate.net
Dynamic Irradiation: Applying light in a pulsed manner, rather than continuously, has been shown to suppress the formation of ring-chlorinated byproducts and reduce energy consumption. rsc.orgresearchgate.net
The primary side product in the photochlorination of TDI is Toluene-5-chloro-2,4-diisocyanate, which results from the electrophilic substitution of a chlorine atom onto the aromatic ring. chimia.ch The formation of this byproduct is a significant issue in conventional batch processes, where it can be formed with selectivities as high as 50%. chimia.ch
Other potential side products include:
Consecutive Chlorination Products: Further chlorination of the methyl group can occur, leading to the formation of 1-(dichloromethyl)-2,4-diisocyanatobenzene.
Condensation Products: Resin-like condensation products have also been observed, particularly when the reaction is influenced by certain catalysts. chimia.ch
The formation of ring-chlorinated species is theorized to result from the photoexcitation of specific toluene-chlorine complexes that can form under highly intensified conditions. rsc.orgresearchgate.net The use of microreactors significantly mitigates the formation of Toluene-5-chloro-2,4-diisocyanate, reducing its selectivity to as low as 5%. chimia.ch
Catalytic Systems in the Synthesis of this compound
The photochlorination of TDI is a light-initiated free-radical reaction and does not inherently require a catalyst. chimia.ch However, the reaction environment and materials can have an inadvertent catalytic effect. Research has shown that the material of the reactor can influence the product distribution. For example, when the reaction is performed in a reactor plate made of iron, the formation of iron(III) chloride (FeCl₃) can occur. chimia.ch As a Lewis acid, FeCl₃ can catalyze the formation of consecutive chlorination and other byproducts, thereby reducing the selectivity towards the desired this compound. chimia.ch In contrast, using a reactor plate made of nickel showed higher selectivity for the target molecule. chimia.ch
While the main photochlorination step is non-catalytic, the previously mentioned non-phosgene routes for synthesizing the isocyanate precursors rely heavily on catalysis. For example, lead compounds (e.g., PbO) have been shown to be effective catalysts for producing carbamate (B1207046) intermediates from urea (B33335), and supported zinc acetate (B1210297) or palladium-based catalysts are used in various carbonylation reactions. researchgate.net
Advancements in Microreactor Technology for Enhanced Synthesis (e.g., Falling-Film Microreactors)
The application of microreactor technology, particularly falling-film microreactors, represents a significant advancement in the synthesis of this compound via photochlorination of TDI. chimia.chtandfonline.com These reactors offer substantial advantages over traditional batch systems for gas-liquid photochemical reactions. chimia.chresearchgate.net
The core benefits of microreactors include:
Superior Mass and Heat Transfer: Microreactors possess an exceptionally high surface-area-to-volume ratio, which facilitates rapid mixing and precise temperature control. tandfonline.comresearchgate.netnih.gov
Enhanced Light Penetration: The characteristic small channel dimensions (e.g., <1000 µm) create very thin liquid films, allowing for uniform and efficient light penetration throughout the reaction medium, which is a major limitation in larger batch reactors. chimia.chrsc.org
Improved Safety: The minimal holdup of hazardous reagents within the microreactor at any given time dramatically improves the safety profile of the process. tandfonline.com
Falling-Film Microreactors: A falling-film microreactor is particularly well-suited for this synthesis. chimia.chrsc.orgphotoreactors.com In this design, a thin film of the liquid reactant (TDI) flows down a vertically oriented plate containing numerous microchannels, while being exposed to the gaseous reactant (chlorine) and UV irradiation. chimia.chphotoreactors.com This setup maximizes the gas-liquid interfacial area, crucial for efficient reaction. rsc.org
The performance improvement is starkly illustrated by comparative data:
Table 1: Performance Comparison of Microreactor vs. Batch Reactor for TDI Photochlorination
| Parameter | Falling-Film Microreactor | Conventional Batch Reactor |
|---|---|---|
| Selectivity to 1Cl-TDI | 80% (at 55% TDI conversion) | 45% (at 65% TDI conversion) |
| Selectivity to 5Cl-TDI | 5% | 50% |
| Space-Time Yield of 1Cl-TDI | 400 mol L⁻¹ h⁻¹ | 1.3 mol L⁻¹ h⁻¹ |
Data sourced from a study conducted at 130 °C with a TDI:Cl₂ molar ratio of 1:1. chimia.ch
This data clearly demonstrates that the use of a falling-film microreactor leads to remarkably higher selectivity for the desired product and a vastly greater space-time yield, highlighting the transformative potential of microreactor technology for this and similar industrial chemical syntheses. chimia.ch
Optimization of Reaction Parameters for Academic Synthesis (e.g., Residence Time, Reactor Material)
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound in an academic laboratory setting. Key parameters to consider include residence time and the choice of reactor material.
Residence Time:
In academic synthesis, which is often conducted in batch reactors, the residence time is equivalent to the total reaction time. kindle-tech.comwikipedia.org The optimization of residence time is critical for each step of the synthesis. For the side-chain chlorination of 2,4-diaminotoluene, the residence time under UV irradiation will need to be carefully controlled to favor the formation of the monochlorinated product and minimize the formation of di- and trichlorinated byproducts.
For the subsequent phosgenation of 2,4-diaminobenzyl chloride, the residence time at different temperatures is a key factor. The initial "cold phosgenation" step, where the amine reacts with phosgene at a lower temperature (typically 0-50 °C), requires a specific residence time to form the intermediate carbamoyl chlorides and amine hydrochlorides. lookchem.comsabtechmachine.com Following this, the "hot phosgenation" at a higher temperature (100-200 °C) requires an optimized residence time to convert these intermediates into the final diisocyanate while minimizing thermal degradation and side reactions. lookchem.comsabtechmachine.com In a continuous-flow reactor setup, which is increasingly used in academic research for its enhanced safety and control, the residence time is a precisely controlled parameter that can be systematically varied to optimize conversion and selectivity. stolichem.comnih.gov
Below is a hypothetical data table illustrating the potential impact of residence time on the yield of the phosgenation step in a batch reactor, based on general principles of isocyanate synthesis.
Table 1: Hypothetical Optimization of Residence Time for Phosgenation
| Entry | Cold Phosgenation Time (hours) | Hot Phosgenation Time (hours) | Hypothetical Yield (%) |
|---|---|---|---|
| 1 | 1 | 2 | 75 |
| 2 | 2 | 2 | 85 |
| 3 | 2 | 3 | 90 |
| 4 | 2 | 4 | 88 (slight decomposition) |
Reactor Material:
For the academic synthesis of this compound, the choice of reactor material is primarily dictated by the corrosive nature of the reagents and intermediates, particularly hydrochloric acid (a byproduct of phosgenation) and phosgene itself.
Glass Reactors: For laboratory-scale batch synthesis, borosilicate glass reactors are the most common choice. Glass is inert to most of the chemicals involved in the synthesis, including the organic solvents and the chlorinated intermediates. Its transparency also allows for visual monitoring of the reaction progress.
Specialized Reactors for Phosgenation: Due to the high toxicity of phosgene, specialized reactors are often employed to ensure safety. In an academic setting, this could involve the use of a well-ventilated fume hood and a closed-system apparatus. For continuous-flow synthesis, microreactors made of glass or chemically resistant polymers can offer significant safety advantages due to the small reaction volumes.
Materials to Avoid: Standard stainless steel reactors may be susceptible to corrosion from the hydrochloric acid generated during phosgenation, especially at elevated temperatures. Therefore, glass-lined steel reactors or reactors made from highly corrosion-resistant alloys (like Hastelloy) would be more suitable if metal construction is required, though these are less common in a typical academic lab.
The following table summarizes the suitability of common reactor materials for the key reaction steps.
Table 2: Suitability of Reactor Materials for Synthesis
| Reaction Step | Reactor Material | Rationale |
|---|---|---|
| Side-chain Chlorination | Borosilicate Glass | Inert to reagents and allows for UV light penetration. |
| Phosgenation | Borosilicate Glass | Chemical resistance to phosgene and HCl at laboratory scale. |
| Phosgenation | Glass-Lined Steel | Suitable for larger scale or higher-pressure reactions, offering corrosion resistance. |
Reaction Mechanisms and Kinetic Studies of 1 Chloromethyl 2,4 Diisocyanatobenzene
Mechanisms of Isocyanate Reactivity (e.g., Urethane (B1682113) and Urea (B33335) Formation)
The two isocyanate (-NCO) groups on the aromatic ring are highly electrophilic and readily react with nucleophiles containing active hydrogen atoms. These reactions are fundamental to the formation of polyurethanes and polyureas.
Urethane Formation: The reaction of an isocyanate group with an alcohol (R'-OH) yields a urethane linkage. The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of a urethane. acs.orgmdpi.com The reaction can be catalyzed by both acids and bases. acs.orgacs.org Basic catalysts activate the alcohol, while acidic catalysts activate the isocyanate. acs.org
Urea Formation: When an isocyanate group reacts with a primary or secondary amine (R'-NH2), a urea linkage is formed. The mechanism is similar to urethane formation, with the amine's nitrogen atom acting as the nucleophile. acs.orgcommonorganicchemistry.com The reaction with amines is generally much faster than the reaction with alcohols due to the higher nucleophilicity of nitrogen. mdpi.com
A significant side reaction in polyurethane synthesis is the reaction of isocyanates with water. nih.gov This reaction initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. researchgate.netpoliuretanos.net The newly formed amine can then rapidly react with another isocyanate group to form a urea linkage, which can alter the properties of the final polymer. researchgate.net
The reactivity of the two isocyanate groups in a diisocyanate molecule like 1-Chloromethyl-2,4-diisocyanatobenzene can differ. For the analogous Toluene-2,4-diisocyanate (TDI), the isocyanate group at the para-position (position 4) is generally more reactive than the one at the ortho-position (position 2) due to reduced steric hindrance. researchgate.net However, this difference in reactivity can be influenced by temperature and the presence of catalysts. researchgate.net
Reactivity of the Chloromethyl Group in Nucleophilic Substitution Pathways
The chloromethyl (-CH2Cl) group attached to the benzene (B151609) ring is susceptible to nucleophilic substitution reactions. This reactivity is analogous to that of benzyl (B1604629) chloride. The benzylic carbon is electrophilic and can be attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion.
These substitution reactions can proceed through either an SN1 or an SN2 mechanism, and sometimes a combination of both. quora.comquora.com
SN1 Mechanism: This pathway involves a two-step process. First, the chloride ion leaves, forming a relatively stable benzyl carbocation. This stability is due to the delocalization of the positive charge into the aromatic ring through resonance. quora.comdoubtnut.com In the second step, a nucleophile attacks the carbocation. This mechanism is favored by polar protic solvents and weaker nucleophiles.
SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the benzylic carbon at the same time as the chloride ion departs. libretexts.orgbyjus.com This pathway is favored by strong nucleophiles and polar aprotic solvents. The transition state is stabilized by the adjacent π-system of the benzene ring. chemtube3d.com
Benzyl halides are known to react readily via both pathways, and the predominant mechanism can be influenced by the specific reaction conditions. quora.comquora.com The presence of electron-withdrawing isocyanate groups on the ring would be expected to destabilize the benzyl carbocation, potentially making the SN1 pathway less favorable compared to unsubstituted benzyl chloride.
Competitive Reaction Pathways and Selectivity Control of Dual Functionalities
A key challenge in the chemistry of this compound is controlling the selectivity of reactions involving the two different functional groups. The high reactivity of the isocyanate groups towards common nucleophiles like alcohols and amines means that these reactions will often be faster than the nucleophilic substitution of the chloromethyl group.
Achieving selectivity requires careful control of reaction conditions:
Nucleophile Choice: A strong, soft nucleophile might favor substitution at the chloromethyl position, whereas hard nucleophiles like water or alcohols will preferentially react with the isocyanate groups.
Temperature: Lower temperatures generally favor the more kinetically controlled reaction, which is typically the reaction of the isocyanate group. Nucleophilic substitution at the benzylic position may require higher temperatures.
Catalysis: Specific catalysts can be used to selectively promote one reaction over the other. For instance, Lewis acids could be used to activate the chloromethyl group for nucleophilic attack, while specific amine or organometallic catalysts are known to accelerate isocyanate reactions. tandfonline.comwernerblank.com
By strategically choosing the reaction partners and conditions, it is possible to direct the reaction to one of the functional groups, or to engage both in a stepwise manner to create complex molecular architectures.
Kinetic Investigations of Polymerization and Cross-linking Reactions
The kinetics of polymerization and cross-linking are crucial for controlling the properties of the resulting polymer. For diisocyanates like this compound, these reactions are complex.
Studies on analogous systems like TDI and other diisocyanates show that the polymerization with diols or other polyols generally follows second-order kinetics. tandfonline.comresearchgate.net The rate of reaction is influenced by several factors:
Structure of Reactants: The steric and electronic nature of both the diisocyanate and the co-reactant (e.g., polyol) significantly affects the reaction rate. tandfonline.com
Temperature: As with most chemical reactions, an increase in temperature leads to a higher reaction rate. The activation energy for polyurethane formation is typically in the range of 40-75 kJ/mol. tandfonline.commdpi.comresearchgate.net
Catalyst: The presence and type of catalyst can dramatically increase the reaction rate. Dibutyltin (B87310) dilaurate is a common and effective catalyst for urethane formation. researchgate.net
The different reactivity of the two isocyanate groups can lead to complex kinetic profiles, especially in the early stages of polymerization. tandfonline.comresearchgate.net As the reaction proceeds and the polymer network grows, the mobility of the reactive groups can become restricted, and the reaction may become diffusion-controlled. researchgate.net
The chloromethyl group can also participate in cross-linking reactions, either through subsequent nucleophilic substitution or potentially through radical processes, adding another layer of complexity to the kinetic models.
Radical Abstraction Mechanisms Involving the Chloromethyl Moiety
The chloromethyl group can also undergo reactions via free radical mechanisms, particularly under UV light or in the presence of a radical initiator. libretexts.org This reactivity is analogous to that of methylbenzene (toluene). shout.education
The key step is the abstraction of an atom from the methyl group by a radical species. Abstraction of a hydrogen atom from the chloromethyl group would generate a benzyl-type radical. This radical is stabilized by resonance with the aromatic ring, making its formation relatively favorable.
The process typically involves three stages: libretexts.org
Initiation: A radical initiator (like a peroxide or UV light acting on a molecule like chlorine) creates the initial radical species. libretexts.org
Propagation: The initiator radical abstracts a hydrogen atom from the chloromethyl group to form a stable molecule and the stabilized benzyl-type radical. This new radical can then react with other molecules, for example, by abstracting a halogen from a diatomic halogen molecule, to form a new product and regenerate a radical that can continue the chain reaction. shout.educationchemguide.co.uk
Termination: The reaction stops when two radicals combine. libretexts.org
These radical reactions can lead to further substitution on the methyl group or to polymerization and cross-linking through radical addition pathways. docbrown.info Photocatalytic methods using transition metals can also be employed to generate benzyl radicals from benzyl halides for use in synthesis. nih.govacs.org
Influence of Catalysts and Reaction Environment on Mechanistic Outcomes
The choice of catalyst and the reaction environment (e.g., solvent, temperature) has a profound impact on the reaction pathways of this compound.
Catalysis of Isocyanate Reactions:
Amine Catalysts: Tertiary amines are widely used to catalyze the reaction between isocyanates and alcohols or water. acs.org They are thought to function by activating the alcohol through hydrogen bonding or by forming a complex with the isocyanate. acs.org
Organometallic Catalysts: Tin compounds, such as dibutyltin dilaurate, are highly effective catalysts for urethane formation. wernerblank.comresearchgate.net However, there is a drive to find less toxic alternatives, with compounds based on zirconium, bismuth, and other metals being investigated. nih.govwernerblank.com These catalysts can operate by activating either the isocyanate or the alcohol. acs.org
Catalysis of Nucleophilic Substitution:
Phase-Transfer Catalysts: For nucleophilic substitution reactions involving an aqueous phase and an organic phase, phase-transfer catalysts like quaternary ammonium (B1175870) salts can be used to transport the nucleophile into the organic layer.
Lewis Acids: Lewis acids can coordinate to the chlorine atom, making it a better leaving group and thus accelerating nucleophilic substitution.
Transition Metal Catalysts: Catalytic amounts of transition metals can facilitate nucleophilic substitution reactions through radical pathways, offering an alternative to traditional SN1/SN2 mechanisms. acs.org
Influence of the Reaction Environment:
Solvent: The polarity of the solvent can influence the rates and mechanisms of both isocyanate reactions and nucleophilic substitutions. Polar solvents can accelerate reactions involving charged intermediates or transition states, such as the SN1 reaction. nih.govnih.gov
Temperature: Temperature is a critical parameter for controlling selectivity. At higher temperatures, side reactions such as the formation of allophanates (from the reaction of a urethane with another isocyanate) can become more prevalent. kglmeridian.comacs.org In polyurethane foaming, the temperature of the reactants must be carefully controlled to balance the rates of the polymerization and blowing reactions. qichenchemical.com
By carefully selecting the catalyst and reaction conditions, it is possible to steer the reactions of this compound towards the desired products, whether they be linear polymers, cross-linked networks, or selectively functionalized small molecules.
Application of 1 Chloromethyl 2,4 Diisocyanatobenzene in Advanced Polymer and Material Science
Role as a Multifunctional Monomer in Polyurethane Synthesis
In the synthesis of polyurethanes, diisocyanates are fundamental building blocks that react with polyols in a polyaddition reaction to form the characteristic urethane (B1682113) linkages. rsc.org 1-Chloromethyl-2,4-diisocyanatobenzene acts as a diisocyanate monomer, comparable to well-known monomers like toluene (B28343) diisocyanate (TDI). The two isocyanate groups at positions 2 and 4 allow it to form linear or segmented polyurethane chains when reacted with difunctional polyols (diols).
The defining feature of this monomer is its "multifunctionality," which extends beyond the simple formation of urethane bonds. The presence of the chloromethyl group (-CH₂Cl) provides a third reactive site. This allows for a dual-mode polymerization or subsequent modification. For instance, a polyurethane could be synthesized using the isocyanate groups, leaving the chloromethyl group intact along the polymer backbone for later reactions. This approach enables the creation of polyurethanes with precisely located functional sites.
Table 1: Functional Groups of this compound and Their Roles in Polymerization
| Functional Group | Position | Primary Role in Polymer Synthesis | Potential Secondary Role |
| Isocyanate (-NCO) | 2 | Urethane bond formation with polyols | Cross-linking with polyfunctional polyols |
| Isocyanate (-NCO) | 4 | Urethane bond formation with polyols | Cross-linking with polyfunctional polyols |
| Chloromethyl (-CH₂Cl) | 1 | Post-polymerization functionalization site | Initiation site for grafting reactions |
Integration into Polymeric Networks as a Cross-linking Agent
Cross-linking is crucial for transforming thermoplastic polymers into thermosets with enhanced mechanical strength, thermal stability, and chemical resistance. This compound can function as a cross-linking agent through two distinct mechanisms.
First, its two isocyanate groups can react with polyols having a functionality greater than two (e.g., triols, sorbitol). researchgate.net This creates a three-dimensional network structure where the monomer unit acts as a junction point. The reactivity of the isocyanate groups can be influenced by their position on the ring, potentially allowing for controlled cross-linking reactions. google.com
Second, the chloromethyl group offers a site for a secondary cross-linking reaction. After the primary polyurethane network is formed, the chloromethyl groups can be used to bridge polymer chains through reactions like Williamson ether synthesis with hydroxyl groups on adjacent chains or by reacting with diamines to form amine linkages. This dual cross-linking capability can lead to the formation of interpenetrating polymer networks (IPNs), where two independent networks are physically entangled, resulting in materials with synergistic properties. researchgate.net
Design and Synthesis of Stimuli-Responsive Materials (e.g., Photodegradable Polymers)
Stimuli-responsive, or "smart," polymers can change their properties in response to external triggers like light, heat, or pH. nih.govfrontiersin.org The chloromethyl group on the diisocyanate is a key feature that could be exploited to impart such responsiveness.
While direct research linking this compound to photodegradable polymers is not widely published, the principle can be inferred from related chemistries. For instance, the chloromethyl group could be converted to a photolabile group, such as an o-nitrobenzyl ester. Polymers incorporating such groups are known to be photodegradable; upon exposure to UV light, the o-nitrobenzyl group cleaves, leading to the scission of the polymer backbone. epo.org By incorporating our title compound into a polyurethane, a similar photodegradable characteristic could be engineered, making the material degradable on demand.
Development of Self-Healing Polymeric Systems Utilizing this compound Derivatives
Self-healing polymers possess the intrinsic ability to repair damage. This is often achieved by incorporating dynamic or reversible covalent bonds into the polymer network. rsc.orgresearchgate.net The functional groups of this compound could be chemically modified to create such dynamic linkages.
For example, the chloromethyl group can be converted to a disulfide-containing moiety. Disulfide bonds are known to undergo exchange reactions at elevated temperatures, which can enable a damaged polymer network to reform and "heal." Alternatively, the isocyanate groups can be reacted with specific compounds to form reversible urethane bonds. For instance, reacting isocyanates with phenolic hydroxyl groups can create urethane linkages that dissociate at high temperatures and reform upon cooling, providing a mechanism for thermal self-healing. By derivatizing this compound, it could serve as a precursor to a cross-linker in such a self-healing polyurethane system.
Functionalization of Polymeric Backbones and Architectures
The chemical versatility of this compound makes it an excellent candidate for creating highly functionalized and complex polymer architectures, such as graft copolymers. The "grafting from" technique is a powerful method for synthesizing polymers with side chains (grafts) of a different chemical nature attached to a primary polymer backbone.
In this approach, a polyurethane backbone would first be synthesized using this compound. The pendant chloromethyl groups along this backbone can then act as initiation sites for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). For example, monomers like styrene (B11656) or methyl methacrylate (B99206) could be polymerized from these sites, resulting in a polyurethane-graft-polystyrene or polyurethane-graft-poly(methyl methacrylate) copolymer. This method allows for the creation of materials that combine the properties of both the polyurethane backbone (e.g., elasticity) and the grafted side chains (e.g., rigidity, specific chemical functionality). The use of chloromethylstyrene as a macroinitiator for grafting is a well-established concept.
Table 2: Potential Polymer Architectures via "Grafting From" Methodology
| Backbone Polymer | Initiating Site | Grafted Monomer | Resulting Copolymer Architecture | Potential Properties |
| Polyurethane | -CH₂Cl | Styrene | Polyurethane-graft-Polystyrene | Combines elasticity with rigidity |
| Polyurethane | -CH₂Cl | Methyl Methacrylate | Polyurethane-graft-Poly(methyl methacrylate) | Enhanced mechanical strength and optical clarity |
| Polyurethane | -CH₂Cl | Acrylamide | Polyurethane-graft-Polyacrylamide | Hydrophilic surface properties, biocompatibility |
Advanced Material Scaffolds and Composite Integration
The ability to create highly structured and functionalized polymers makes this compound a promising component for advanced material scaffolds, particularly in biomedical applications or as a component in composite materials. For tissue engineering, biodegradable polymer scaffolds with specific surface chemistries are essential.
Derivatization and Functionalization Strategies for 1 Chloromethyl 2,4 Diisocyanatobenzene Towards Novel Chemical Structures
Selective Chemical Modifications at the Chloromethyl Group
The development of selective modification strategies is crucial for unlocking the full potential of 1-Chloromethyl-2,4-diisocyanatobenzene as a building block. The primary challenge lies in modifying the chloromethyl group while preserving the highly reactive isocyanate functionalities for subsequent reactions. This can be achieved by exploiting the inherently different reactivity of the groups or through carefully controlled reaction conditions.
The chloromethyl group is susceptible to classic nucleophilic substitution reactions. This allows for the introduction of a wide array of functional moieties onto the benzene (B151609) ring. For instance, reaction with sodium azide (B81097) can convert the chloromethyl group into an energetic azidomethyl group, useful for "click chemistry" reactions. Similarly, reaction with thiourea (B124793) followed by hydrolysis can yield a thiol group, or reaction with potassium cyanide can introduce a nitrile functionality.
Research into chemoselective modifications on similar structures has shown that tuning the electronic properties of reagents can allow for user-defined reactivity at specific sites. rsc.org This principle can be applied to this compound, where the choice of nucleophile and reaction conditions (e.g., temperature, solvent, catalyst) can favor substitution at the chloromethyl position over addition to the isocyanate groups. Generally, isocyanate reactions with alcohols and amines are rapid at ambient or slightly elevated temperatures, whereas nucleophilic substitution of the benzylic chloride may require more forcing conditions or specific catalysts, providing a window for selectivity.
Table 1: Potential Selective Reactions at the Chloromethyl Group
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application |
| Azide | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) | Click chemistry, bioconjugation |
| Thiol | Thiourea / NaOH | Thiolmethyl (-CH₂SH) | Thiol-ene chemistry, metal binding |
| Ether | Sodium Alkoxide (NaOR) | Alkoxymethyl (-CH₂OR) | Modification of solubility/polarity |
| Amine | Ammonia (NH₃) or Primary/Secondary Amines | Aminomethyl (-CH₂NRR') | pH-responsive materials, further functionalization |
| Cyanide | Potassium Cyanide (KCN) | Cyanomethyl (-CH₂CN) | Precursor for carboxylic acids or amines |
| Phosphonium Salt | Triphenylphosphine (PPh₃) | Phosphonium salt (-CH₂P⁺Ph₃Cl⁻) | Wittig reactions for alkene synthesis |
Post-Polymerization Functionalization via Residual Reactivity
Post-polymerization functionalization (PPF) is a powerful technique to modify the chemical and physical properties of a polymer after its initial synthesis. nih.govresearchgate.net This approach is particularly well-suited for polymers created using this compound. In a typical scenario, the diisocyanate functionalities are first used to synthesize a polymer, most commonly a polyurethane, by reacting with a diol. The resulting linear polymer possesses pendant chloromethyl groups along its backbone, which serve as reactive handles for subsequent modifications.
This "residual reactivity" circumvents issues where functional groups might interfere with the initial polymerization process. researchgate.net The pendant chloromethyl groups on the pre-formed polymer backbone can undergo a variety of chemical transformations, similar to those described in the previous section. This allows for:
Grafting: Other polymers or small molecules can be attached to the polyurethane backbone, creating graft copolymers with unique properties.
Cross-linking: The chloromethyl groups can react with difunctional or polyfunctional reagents to create a cross-linked network, enhancing the thermal and mechanical stability of the material.
Surface Modification: When the polymer is formed as a film, fiber, or monolith, the surface-accessible chloromethyl groups can be modified to alter surface properties like hydrophilicity, biocompatibility, or adhesion.
The history of polymer science includes many examples of PPF, such as the modification of chlorinated polystyrene beads, which demonstrates the robustness and utility of this approach. wiley-vch.de The use of efficient coupling chemistries allows for high conversion rates under mild conditions, making PPF a versatile tool for creating advanced functional materials from a single precursor polymer. rsc.orgresearchgate.net
Synthesis of Hyperbranched Polymers and Dendritic Structures
Hyperbranched polymers (HPs) are three-dimensional macromolecules characterized by a highly branched, tree-like architecture and a large number of terminal functional groups. rsc.orgresearchgate.net Their unique globular structure leads to properties like low viscosity, high solubility, and minimal chain entanglement compared to linear analogues. researchgate.net
This compound is an ideal monomer for the one-pot synthesis of hyperbranched polymers via the AB₂ step-growth polycondensation approach. nih.gov In this model:
The 'A' functionality is the single chloromethyl group.
The 'B₂' functionality consists of the two isocyanate groups.
The synthesis can be envisioned by reacting the 'A' group (chloromethyl) with a nucleophilic co-monomer that also contains a functional group capable of reacting with the 'B' groups (isocyanates). A more direct self-condensation polymerization could occur under conditions where the chloromethyl group reacts with a moiety formed from an isocyanate reaction. For example, by reacting the monomer with a small amount of a diol, urethane (B1682113) linkages are formed which contain N-H protons. These protons, under basic conditions, could become nucleophilic enough to displace the chloride from the chloromethyl group of another monomer, leading to a branched structure. This process, repeated, builds a hyperbranched architecture.
The resulting HP would possess a core structure derived from the initial reaction and a periphery rich in unreacted isocyanate terminal groups, which are available for further functionalization. This allows for the tailoring of the polymer's surface properties for specific applications. The development of synthetic strategies like click polymerization has further expanded the diversity of HPs that can be created. rsc.orgresearchgate.net
Table 2: Predicted Properties of Hyperbranched Polymers from this compound
| Property | Description | Rationale |
| Architecture | Globular, dendritic | Result of AB₂ polymerization. rsc.org |
| Solubility | High in organic solvents | Compact structure prevents aggregation and crystallization. researchgate.net |
| Viscosity | Low solution and melt viscosity | Lack of chain entanglement. nih.gov |
| Functionality | High density of terminal groups | Each branch end terminates in an unreacted functional group (likely isocyanate). |
| Reactivity | Tunable | Terminal isocyanate groups can be reacted to attach various molecules. |
Preparation of Prepolymers and Macroprepolymers for Advanced Applications
Prepolymers containing terminal isocyanate groups are crucial intermediates in the production of many polyurethane-based materials. google.com They are typically synthesized by reacting a diisocyanate with a substoichiometric amount of a polyol, resulting in a chain-extended molecule terminated with reactive NCO groups. google.com
Using this compound in this process allows for the creation of functional prepolymers that carry the latent reactivity of the chloromethyl group within their structure. The synthesis involves reacting the monomer with a polyol (e.g., a polyether polyol or polyester (B1180765) polyol) at an NCO/OH equivalent ratio significantly greater than 1.5:1. google.comgoogle.com This ensures that the resulting macroprepolymer is terminated with isocyanate groups.
These functional prepolymers offer a dual-curing or dual-functionalization mechanism.
The terminal isocyanate groups can be cured through reaction with atmospheric moisture, polyols, or polyamines to form the final polymer network, as is typical for polyurethane coatings, adhesives, and sealants. google.com
The pendant chloromethyl groups distributed along the prepolymer backbone remain available for a secondary reaction. This could be a thermal or UV-initiated cross-linking reaction, or a reaction to attach specific functional molecules, providing enhanced performance or specialized properties to the final material.
This "prepolymer approach" provides excellent control over the final polymer network, as it separates the initial chain extension from the final curing and functionalization steps. frontiersin.org
Table 3: Example Components for a Functional Prepolymer Synthesis
| Component Type | Specific Example | Function in Prepolymer Synthesis |
| Functional Diisocyanate | This compound | Provides NCO groups for polymerization and the pendant -CH₂Cl group for functionality. |
| Polyol | Polypropylene glycol (PPG), MW 1000-3000 | Forms the soft segment of the prepolymer backbone, controls flexibility. google.com |
| Catalyst | Dibutyltin (B87310) dilaurate (DBTDL) | Accelerates the urethane-forming reaction between NCO and OH groups. google.com |
| NCO/OH Ratio | > 1.5:1 | Ensures the resulting prepolymer is terminated with isocyanate groups. google.com |
Design of Novel Linkers and Scaffolds for Complex Chemical Synthesis
Beyond polymerization, the trifunctional nature of this compound makes it an excellent candidate for designing sophisticated molecular linkers and scaffolds. nih.gov A scaffold provides a core structure from which a larger, more complex molecule can be constructed, while a linker serves to connect two or more different molecular entities.
As a heterobifunctional linker , this molecule can connect a substrate containing a hydroxyl or amine group (reacting with an isocyanate) to a different substrate that can be attached via nucleophilic substitution at the chloromethyl site. The differential reactivity of the two isocyanate groups (the C4-NCO is generally more reactive than the sterically hindered C2-NCO) can even be exploited for sequential conjugations before utilizing the chloromethyl group.
As a molecular scaffold , the compound offers three distinct points for chemical elaboration. This allows for the construction of complex, three-dimensional molecules where different functionalities can be precisely positioned relative to each other. This is a powerful concept in fields like medicinal chemistry and materials science, where the spatial arrangement of functional groups is critical to performance. The "modular design" approach, where a central scaffold is used to integrate multiple functional units into a single probe or molecule, is a key strategy in modern chemical design. nih.gov The rigid aromatic core of this compound provides a stable platform for building such intricate structures.
Advanced Analytical Methodologies for the Characterization of 1 Chloromethyl 2,4 Diisocyanatobenzene Reactivity and Incorporation
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring (e.g., NMR, IR)
Spectroscopic methods are indispensable for confirming the molecular structure of 1-Chloromethyl-2,4-diisocyanatobenzene and for real-time monitoring of its consumption during polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to probe the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.
¹H NMR: The spectrum would be expected to show distinct signals corresponding to the protons of the chloromethyl group (-CH₂Cl) and the aromatic ring protons. The chemical shifts and splitting patterns of the aromatic protons provide confirmation of the 1,2,4-substitution pattern on the benzene (B151609) ring.
¹³C NMR: The carbon spectrum would reveal signals for the chloromethyl carbon, the aromatic carbons, and importantly, the carbons of the two isocyanate (-NCO) groups.
Infrared (IR) Spectroscopy is particularly effective for identifying the key functional groups and for tracking reaction progress. The most prominent and characteristic absorption band for this compound is the strong, sharp peak for the asymmetric stretching vibration of the isocyanate (-N=C=O) group, typically appearing around 2250-2280 cm⁻¹. Other expected absorptions would include C-H stretching from the aromatic ring and CH₂ group, C=C stretching from the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl vibrations (typically below 800 cm⁻¹). During polymerization, such as in the formation of polyurethanes, the reaction can be monitored by observing the decrease in the intensity of the -NCO peak. mdpi.com
| Technique | Functional Group/Structural Feature | Expected Spectral Region/Signal |
| IR Spectroscopy | Isocyanate (-NCO) Asymmetric Stretch | ~2250 - 2280 cm⁻¹ (Strong, Sharp) |
| Aromatic C=C Stretch | ~1400 - 1600 cm⁻¹ | |
| Chloromethyl C-Cl Stretch | < 800 cm⁻¹ | |
| ¹H NMR | Chloromethyl Protons (-CH₂Cl) | Specific chemical shift |
| Aromatic Protons | Distinct signals confirming substitution | |
| ¹³C NMR | Isocyanate Carbons (-NCO) | Characteristic downfield signals |
| Chloromethyl Carbon (-CH₂Cl) | Signal in the aliphatic region |
Chromatographic Methods for Purity Assessment and Reaction Product Analysis (e.g., GC, HPLC)
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of the this compound monomer and for analyzing the complex products of its reactions.
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is a standard method for determining the purity of volatile compounds like diisocyanates. A commercial specification of 97% purity for this compound implies the use of a validated GC method for quality control. bhu.ac.in The technique separates the target compound from any starting materials, byproducts, or isomers, allowing for quantification.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of isocyanates, particularly in reaction mixtures where derivatization is often required to create stable, easily detectable products. A common method involves reacting the isocyanate groups with a reagent like 1-(2-pyridyl)piperazine (B128488) to form a stable urea (B33335) derivative. nih.gov These derivatives can then be separated and quantified using a reverse-phase HPLC system with UV detection. nih.gov This approach is invaluable for tracking the formation of oligomers and polymers during a reaction. The correlation coefficient for an HPLC calibration curve should be 0.995 or greater for accurate quantification. nih.gov
| Technique | Application | Principle of Measurement | Typical Information Obtained |
| GC | Purity Assessment | Separation based on volatility and interaction with a stationary phase. | Percentage purity, identification of volatile impurities. |
| HPLC | Reaction Product Analysis | Separation of (often derivatized) analytes based on polarity. | Quantification of reactants, oligomers, and side products. nih.gov |
Thermal Analysis Techniques for Polymer Characterization (e.g., DSC, TGA)
When this compound is used to synthesize polymers, such as polyurethanes or polyureas, thermal analysis techniques are critical for understanding their material properties and performance limits.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine key thermal transitions.
Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It appears as a step-change in the heat capacity on the DSC thermogram. Polymers containing chloromethyl styrene (B11656) units have been shown to exhibit high glass transition temperatures. researchgate.netnih.gov
Melting Temperature (Tm) and Crystallization Temperature (Tc): For semi-crystalline polymers, DSC can identify the melting point (an endothermic peak) and the crystallization temperature upon cooling (an exothermic peak).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides crucial information about the thermal stability of the polymer. The output is a curve showing the percentage of weight loss versus temperature. From this, the onset temperature of decomposition and the degradation temperature at 5% weight loss (Td5) can be determined, indicating the upper temperature limit for the material's use. For example, some high-performance silicon-containing arylacetylene resins show Td5 values above 560 °C with char yields at 800 °C exceeding 87%.
| Technique | Property Measured | Typical Research Finding |
| DSC | Glass Transition (Tg), Melting Point (Tm) | Determines the operational temperature range and physical state of the polymer. researchgate.netnih.gov |
| TGA | Thermal Stability / Decomposition | Identifies the temperature at which the polymer begins to degrade and its char yield. |
Microscopic and Imaging Techniques for Material Morphology (e.g., SEM)
The microscopic structure and surface features of polymers significantly influence their macroscopic properties.
Characterization of Polymer Backbones and Functional Groups
Confirming the successful incorporation of the this compound monomer into a polymer and characterizing the resulting structure is achieved using a combination of spectroscopic techniques.
FTIR Spectroscopy , as mentioned for reaction monitoring, is also a key tool for final product characterization. The disappearance of the strong isocyanate (-NCO) band around 2270 cm⁻¹ and the simultaneous appearance of new bands corresponding to urethane (B1682113) (-NH-COO-) or urea (-NH-CO-NH-) linkages confirms the polymerization reaction. For example, studies on related polymers show the appearance of peaks for N-H groups, which is indicative of successful reaction. researchgate.net
NMR Spectroscopy (¹H and ¹³C) provides detailed structural information about the polymer backbone. It can confirm that the monomer unit has been incorporated and can be used to analyze the polymer's microstructure, such as the connectivity and arrangement of the monomer units. Studies on polymers made from 4-chloromethyl styrene have used ¹H NMR to characterize the copolymer compositions and confirm the attachment of functional groups to the chloromethyl site. researchgate.netnih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is an advanced technique for polymer analysis. It can monitor the composition and molecular weight distribution of polymer adducts during polymerization. Studies on the polymerization of Toluene (B28343) Diisocyanate (TDI) have used MALDI-TOF MS to precisely identify different polymer series, such as those with diisocyanate, monoamino, and diamino end-groups, providing detailed molecular-level information about the reaction progress. nih.gov
Theoretical and Computational Chemistry Approaches to 1 Chloromethyl 2,4 Diisocyanatobenzene Reactivity
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the optimized geometric structure and the electronic landscape of 1-Chloromethyl-2,4-diisocyanatobenzene.
The first step in any computational analysis is geometry optimization, which finds the lowest energy arrangement of atoms. For a molecule like this compound, this involves calculating key bond lengths, bond angles, and dihedral angles. These structural parameters are crucial as they influence the molecule's steric and electronic behavior.
Once the geometry is optimized, a variety of electronic properties can be calculated to predict reactivity.
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. In isocyanates, the carbon atom of the N=C=O group is highly electrophilic, making it a primary site for nucleophilic attack. The chloromethyl group (-CH₂Cl) is an electron-withdrawing group, which can further influence the charge distribution on the aromatic ring and the reactivity of the two isocyanate groups. nih.gov
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. The LUMO is often localized on the electrophilic isocyanate carbon, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.
While specific computational data for this compound is not widely published, the table below presents typical calculated electronic properties for a related molecule, phenyl isocyanate, which illustrate the type of data generated.
| Property | Description | Phenyl Isocyanate (Illustrative Values) |
| Mulliken Charge on NCO Carbon | Indicates electrophilicity | +0.55 to +0.65 |
| HOMO Energy | Energy of the highest occupied molecular orbital | -7.0 to -8.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.5 to -1.5 eV |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability | 6.0 to 7.0 eV |
These are representative values from DFT calculations and can vary based on the level of theory and basis set used.
Reaction Pathway Modeling and Transition State Analysis
Understanding the reaction mechanisms of this compound is key to controlling its polymerization and side reactions. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of reactants, products, intermediates, and, most importantly, transition states.
Common reactions for diisocyanates include:
Urethane (B1682113) Formation: The primary reaction with alcohols (polyols) to form polyurethane.
Dimerization: The formation of uretdiones (four-membered rings). mdpi.com
Trimerization: The formation of stable isocyanurate rings. nih.gov
Reaction pathway modeling involves mapping the potential energy surface of a reaction. Calculations are performed to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. nih.gov Computational methods like DFT (e.g., B3LYP functional) and higher-level ab initio methods (e.g., G3MP2B3, G4MP2) are used to accurately calculate these energies. mdpi.comnih.gov
For instance, studies on TDI and phenyl isocyanate have elucidated the mechanisms of these reactions. The reaction with an alcohol to form a urethane can proceed through a catalyst-free concerted mechanism, which has a high activation barrier, or through catalyzed pathways that significantly lower this barrier. mdpi.comnih.gov Similarly, dimerization and trimerization pathways have been computationally modeled, showing the relative favorability of forming the thermodynamically stable isocyanurate trimer over the uretdione dimer. nih.gov
The table below summarizes representative activation energies for key reactions of aromatic isocyanates, calculated using quantum chemical methods.
| Reaction | Reactants | Activation Energy (Gas Phase, kJ/mol) | Computational Method |
| Dimerization (Uretdione) | 2 x 2,4-TDI | 94.4 | G3MP2B3 |
| Trimerization (One-Step) | 3 x Phenyl Isocyanate | 167.0 | M05-2X/6-31G** |
| Trimerization (Two-Step, TS1) | 2,4-TDI Dimer + 2,4-TDI | 94.7 | qG3MP2B3 |
| Urethane Formation (Uncatalyzed) | Phenyl Isocyanate + Methanol (B129727) | 120.2 | G3MP2BHandHLYP |
| Urethane Formation (Alcohol Catalyzed) | Phenyl Isocyanate + 2 x 1-Propanol | 35.4 | G4MP2 |
Data sourced from studies on Toluene (B28343) Diisocyanate (TDI) and Phenyl Isocyanate. nih.govnih.gov
Predictive Kinetic Modeling of Reaction Systems
Predictive kinetic modeling aims to simulate the time-dependent behavior of a chemical system, such as the formation of polyurethane foam from this compound. These models are crucial for process optimization in industrial applications.
At a fundamental level, the rate constants for elementary reactions can be predicted using Transition State Theory (TST) combined with activation energies derived from quantum chemical calculations. However, polyurethane formation is a complex process involving simultaneous polymerization, gas evolution (from the reaction of isocyanate with water), and heat transfer, leading to changes in viscosity and density. osti.gov
Due to this complexity, multi-scale modeling approaches are often employed:
Macro-scale Models: Computational Fluid Dynamics (CFD) is used to simulate the fluid flow, heat transfer, and mold-filling process during foam production. researchgate.netieomsociety.org These models treat the reacting foam as a pseudo-single-phase system with changing properties. aip.org
Meso-scale Models: Population Balance Equations (PBE) can be coupled with CFD to track the evolution of the bubble size distribution within the foam, which is critical for determining the final foam structure and properties. researchgate.net
Micro-scale Inputs: The kinetic parameters for the chemical reactions (gelling and blowing) that are fed into these larger-scale models can be derived from experimental data (e.g., using Differential Scanning Calorimetry) and analyzed with model-free isoconversional methods or derived from fundamental quantum chemical calculations. mdpi.comresearchgate.net
This hierarchical approach allows for the prediction of macroscopic properties like foam density, rise height, and temperature profiles based on the underlying chemical kinetics. osti.gov
Molecular Dynamics Simulations of Polymerization Processes
While quantum mechanics is excellent for studying individual reactions, Molecular Dynamics (MD) simulations are better suited for modeling the collective behavior of thousands or millions of atoms during the polymerization process. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the study of how the polyurethane network forms and what its final material properties will be. researchgate.net
The process involves several key steps:
Force Field Parameterization: A "force field" is a set of equations and parameters that describes the potential energy of the system, including terms for bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic). Accurate force fields are crucial for realistic simulations. nih.gov
System Building: An initial simulation box is created containing the monomer molecules (e.g., this compound and a polyol) in the correct stoichiometry.
Reactive Simulation: Specialized reactive MD algorithms are used to simulate the formation of covalent bonds as the polymerization reaction proceeds. This allows researchers to observe the growth of polymer chains and the formation of a cross-linked network in situ. nih.gov
Property Calculation: Once the polymer structure is formed and equilibrated, MD simulations can be used to calculate a wide range of macroscopic properties, including density, glass transition temperature (Tg), and mechanical properties like Young's modulus, by simulating the system's response to applied stress or temperature changes. mdpi.com
Atomistic simulations have been successfully used to investigate the structure-property relationships in polyurethanes based on MDI and TDI, providing insights into phase segregation between hard and soft domains, which is critical for the material's mechanical performance. researchgate.netacs.org
Computational Design of Novel Derivatives and Reaction Selectivity
Computational chemistry is not only a tool for understanding existing systems but also a powerful platform for the in silico design of new molecules with tailored properties. For this compound, this could involve designing derivatives to control reactivity, enhance thermal stability, or improve the final polymer properties.
The design process typically follows a computational screening workflow:
Hypothesize Derivatives: Novel derivatives can be proposed by adding different functional groups to the aromatic ring or modifying the backbone. For example, one could computationally explore how replacing the chloromethyl group with other electron-withdrawing or electron-donating groups would affect reactivity.
Calculate Properties: High-throughput quantum chemical calculations can be performed on a library of virtual compounds to predict key properties like the HOMO-LUMO gap, atomic charges on the isocyanate carbons, and bond dissociation energies. nih.gov These calculations help to identify candidates with desired electronic characteristics.
Predict Reactivity: The effect of substituents on the activation energies of key reactions (e.g., reaction with polyols vs. side reactions like trimerization) can be calculated. This allows for the rational design of monomers that favor the desired polymerization pathway and minimize unwanted side products. researchgate.net
Simulate Polymer Properties: Promising candidates can then be further studied using MD simulations to predict the properties of the resulting polymers, such as mechanical strength, thermal stability, and adhesion. mdpi.com
This computational-led design approach can significantly accelerate the materials discovery process, reducing the time and experimental effort required to develop new high-performance polyurethanes.
Future Research Trajectories and Emerging Paradigms in 1 Chloromethyl 2,4 Diisocyanatobenzene Chemistry
Sustainable Synthetic Routes and Bio-based Feedstocks
The conventional synthesis of isocyanates, including toluene (B28343) diisocyanate (TDI), relies on the use of highly toxic phosgene (B1210022), which presents significant safety and environmental hazards. nih.gov A primary trajectory for the future synthesis of 1-Chloromethyl-2,4-diisocyanatobenzene is the development of non-phosgene routes. nih.govuniversiteitleiden.nl These methods are considered more environmentally friendly and safer. nih.gov The most promising non-phosgene processes involve the generation of a carbamate (B1207046) intermediate, followed by thermal decomposition to yield the desired isocyanate. nih.govebrary.netacs.org
Key non-phosgene pathways that could be adapted for this compound include:
The Dimethyl Carbonate (DMC) Method : This route involves reacting the corresponding diamine with DMC to form a diurethane, which is then thermally cracked to produce the diisocyanate and methanol (B129727). ebrary.netscribd.com The methanol can be recycled, improving the process's atom economy. ebrary.net
Reductive and Oxidative Carbonylation : These routes can produce carbamates directly from nitro or amino compounds and carbon monoxide, bypassing the need for phosgene entirely. nih.govresearchgate.net
The Urea (B33335) Method : This pathway uses urea as a substitute for phosgene to react with amines, forming carbamates that can be decomposed into isocyanates. nih.govresearchgate.net
In parallel, the shift away from petroleum-based feedstocks is a critical goal for the entire polyurethane industry. mdpi.com Research into bio-based aromatic diisocyanates offers a sustainable alternative. mdpi.comgoogle.com Lignocellulosic biomass, the most abundant renewable source on earth, is a particularly attractive feedstock. mdpi.com Aromatic compounds derived from lignin, such as vanillic acid and syringic acid, have been successfully used to synthesize fully bio-based aromatic diisocyanates. google.comchemrxiv.org Other potential bio-based sources include vegetable oils, terpenes, and amino acids. mdpi.comresearchgate.netmdpi.com Future research could explore pathways to synthesize the chloromethyl-diaminobenzene precursor from these renewable resources, creating a fully "green" route to this compound.
| Synthetic Route | Key Reagents | Primary Intermediate | Key Advantages | Research Focus |
|---|---|---|---|---|
| Traditional Phosgene Route | Diamine, Phosgene (COCl₂) | Carbamoyl (B1232498) chloride | Established, high yield | Process optimization, safety enhancement |
| Dimethyl Carbonate (DMC) Route | Diamine, DMC | Diurethane (Carbamate) | Avoids phosgene, methanol is recyclable. ebrary.net | Catalyst development for thermolysis |
| Oxidative Carbonylation Route | Diamine, CO, Oxygen | Carbamate | Direct conversion, phosgene-free. researchgate.net | Catalyst efficiency and stability |
| Urea Route | Diamine, Urea | Carbamate | Uses urea as a safe CO source. researchgate.net | Reaction optimization, byproduct minimization |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is central to advancing the synthesis of isocyanates, particularly in non-phosgene routes where the thermal decomposition of carbamate intermediates is a critical step. nih.govacs.org The goal is to develop catalysts that lower the required decomposition temperature, increase the reaction rate, and improve the selectivity towards the isocyanate, thereby minimizing side reactions and enhancing the purity of the final product. nih.gov
For the synthesis of this compound via a carbamate intermediate, research into new catalytic systems is a promising frontier. Current research in the broader field of isocyanate production focuses on several classes of catalysts:
Single-Component Metal Catalysts : Zinc-based catalysts, in particular, have shown high activity, are cost-effective, and are compatible with a wide range of substrates. nih.govacs.orgresearchgate.net
Composite Metal Catalysts : Combining two or more metals can create a synergistic effect, enhancing catalyst performance beyond that of a single component. nih.govacs.org For example, Bi-Zn composite oxides have been studied for the decomposition of methyl phenyl carbamate. nih.gov
Heterogeneous Catalysts : Supported catalysts, such as palladium on zirconia (Pd@ZrO₂) or ceria (Pd@CeO₂), offer the advantage of easier separation and recycling compared to homogeneous catalysts. researchgate.net Montmorillonite K-10, a type of clay, has also been shown to be an effective and environmentally friendly catalyst for the dealcoholysis of carbamates. researchgate.net
The unique structure of this compound, with its electron-withdrawing chloromethyl group, may influence catalyst-substrate interactions. Future studies should investigate how different catalytic systems perform specifically with the corresponding chloromethyl-substituted carbamate precursor, aiming to optimize reaction conditions like temperature, pressure, and solvent for maximum yield and purity. nih.gov
Precision Polymer Synthesis and Architectural Control
The true potential of this compound lies in its use as a functional monomer for creating advanced polymers with highly controlled structures. nih.gov The presence of three distinct reactive sites—two isocyanate groups with different reactivities (para- and ortho- to the methyl group) and a chloromethyl group—allows for sophisticated, multi-step polymerization strategies.
Future research will likely leverage this functionality for:
Controlled Network Formation : The trimerization of isocyanates to form highly stable isocyanurate rings is an effective method for creating well-defined polymer networks. researchgate.netutwente.nl One could envision a two-stage process where the isocyanate groups of this compound are first reacted with polyols to form a prepolymer, which is then cross-linked via isocyanurate formation, resulting in a robust thermoset material. utwente.nl The chloromethyl group would remain as a latent functional site for subsequent modifications.
Grafting and Surface Modification : The chloromethyl group is an excellent site for post-polymerization modification via nucleophilic substitution reactions. This allows for the grafting of different polymer chains or functional molecules onto a polyurethane backbone derived from this compound. This could be used to impart specific properties such as hydrophilicity, biocompatibility, or conductivity.
Advanced Architectures : Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be combined with the unique reactivity of isocyanates to create complex polymer architectures. researchgate.net For instance, a polymer with pendant hydroxyl groups could be synthesized via RAFT, and then this compound could be used to cross-link the chains or attach new functionalities, offering precise control over the final material properties. researchgate.net This fusion of controlled polymerization and the versatile chemistry of this specific diisocyanate opens pathways to materials with unprecedented precision. nih.gov
Integration into Advanced Manufacturing Processes (e.g., Additive Manufacturing)
Additive manufacturing, or 3D printing, is revolutionizing how materials are designed and fabricated. researchgate.net There is a growing demand for high-performance photocurable resins, and isocyanates are playing a key role in their development. researchgate.netuni-koeln.de Dual-cure systems, which combine fast UV-curing with a secondary thermal curing step, are particularly promising for creating objects with superior mechanical and thermal properties compared to standard acrylate-based resins. uni-koeln.deuni-koeln.de
This compound is an ideal candidate for such advanced resins. A potential research trajectory involves designing a resin system where:
A prepolymer is formed by reacting this compound with a hydroxy-functionalized acrylate (B77674) (like hydroxypropyl acrylate). researchgate.net This leaves unreacted isocyanate groups and a UV-curable acrylate group.
During the 3D printing process (e.g., vat photopolymerization), UV light initiates the rapid polymerization of the acrylate groups, solidifying the object's shape with high precision. researchgate.net
The chloromethyl group could serve as a third, latent reactive site, allowing for the surface functionalization of the 3D-printed object for applications requiring catalytic activity or specific surface binding properties. uni-koeln.de
| Curing Stage | Reactive Group | Mechanism | Result |
|---|---|---|---|
| Stage 1: UV Curing (Printing) | Acrylate | Radical Photopolymerization | Solidification of object shape with high precision. researchgate.net |
| Stage 2: Thermal Curing (Post-Processing) | Isocyanate (-NCO) | Polyaddition (e.g., trimerization, reaction with moisture) | Formation of a secondary network, enhancing mechanical and thermal properties. researchgate.netuni-koeln.de |
| Stage 3: Latent Functionality (Post-Modification) | Chloromethyl (-CH₂Cl) | Nucleophilic Substitution | Covalent attachment of functional molecules to the printed object's surface. |
Cross-Disciplinary Research at the Interface of Chemistry and Engineering
The future of advanced materials rests on the convergence of different scientific and engineering disciplines. ualberta.ca The unique trifunctional nature of this compound makes it a compelling molecule for cross-disciplinary research that bridges polymer chemistry with materials science and chemical and biomedical engineering. mdpi.comacs.org
Future research directions at this interface include:
Functional Coatings and Adhesives : The combination of strong adhesion from the polyurethane backbone and the reactive handle of the chloromethyl group could be exploited to create high-performance coatings and adhesives. sterlinghouston.com Research could focus on engineering surfaces for applications in aerospace or microelectronics, where robust adhesion and the ability to immobilize other components are critical.
Biomaterials Engineering : Polyurethanes are widely used in biomedical applications due to their biocompatibility and tunable mechanical properties. ualberta.caresearchgate.net The chloromethyl group on a polyurethane surface could be used to covalently bond bioactive molecules, such as peptides or enzymes, to create materials for tissue engineering scaffolds, biosensors, or antimicrobial surfaces. mdpi.com
Smart Materials : The development of "smart" polymers that respond to external stimuli is a major area of materials science. ualberta.ca Engineering research could focus on incorporating this compound into polymer systems that change their properties (e.g., shape, conductivity, or wettability) in response to chemical or thermal triggers interacting with its unique functional groups.
This collaborative approach, where chemists design and synthesize the molecule, materials scientists characterize its properties, and engineers develop its application in functional systems and devices, will be essential to fully unlock the potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
